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Cat. No.: B10754360 Get Quote

Enhancing Cisplatin Efficacy in Cancer Cells
through Glutathione Depletion with Buthionine
Sulfoximine
Audience: Researchers, scientists, and drug development professionals.

Introduction:

Cisplatin is a potent and widely used chemotherapeutic agent for the treatment of various solid

tumors. However, its efficacy is often limited by both intrinsic and acquired resistance, a

phenomenon frequently linked to the cellular antioxidant defense system. Glutathione (GSH), a

tripeptide thiol, plays a pivotal role in detoxifying cisplatin through direct conjugation, thereby

reducing its cytotoxic effects.[1] Buthionine sulfoximine (BSO) is a specific and irreversible

inhibitor of γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in GSH

biosynthesis.[2][3] By depleting intracellular GSH levels, BSO has been shown to sensitize

cancer cells to cisplatin, leading to enhanced apoptosis and reduced cell viability.[1][2][4] This

document provides detailed protocols for the co-treatment of cancer cells with BSO and

cisplatin and for the subsequent evaluation of its effects.

Mechanism of Action:
The synergistic effect of BSO and cisplatin co-treatment stems from the inhibition of GSH

synthesis by BSO. This leads to a reduction in the intracellular GSH pool, which in turn
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compromises the cancer cell's ability to neutralize cisplatin. The increased intracellular

concentration of active cisplatin leads to greater DNA damage and the induction of apoptosis.

Furthermore, the depletion of GSH can lead to an increase in reactive oxygen species (ROS),

further contributing to cellular stress and apoptosis.[5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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